molecular formula C19H20F2N2O B2476628 3,4-difluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide CAS No. 953171-22-7

3,4-difluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide

Cat. No.: B2476628
CAS No.: 953171-22-7
M. Wt: 330.379
InChI Key: MDDQCVOWTIAWEP-UHFFFAOYSA-N
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Description

3,4-difluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide is a synthetic benzamide derivative of interest in chemical and pharmacological research. Benzamide compounds are investigated for their interaction with various biological targets and have shown potential in areas such as pain and itch suppression . The specific molecular structure, featuring a 3,4-difluoro benzamide group linked to a phenethyl-pyrrolidine moiety, suggests potential for high receptor binding affinity. Researchers are exploring this scaffold for its utility as a chemical probe to study neurological or inflammatory pathways. The precise mechanism of action and primary research applications for this specific analogue are yet to be fully characterized and represent an active area of investigation. This product is intended for research purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

3,4-difluoro-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O/c20-17-8-5-15(13-18(17)21)19(24)22-10-9-14-3-6-16(7-4-14)23-11-1-2-12-23/h3-8,13H,1-2,9-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDDQCVOWTIAWEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Pyrrolidinyl Phenethyl Intermediate: This step involves the reaction of 4-bromophenethylamine with pyrrolidine under basic conditions to form 4-(pyrrolidin-1-yl)phenethylamine.

    Coupling with Difluorobenzoyl Chloride: The intermediate is then reacted with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The difluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

3,4-Difluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interaction with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Similar Benzamide Derivatives

The compound shares core structural motifs with several benzamide derivatives reported in the literature. Key variations lie in the substituents on the benzamide ring and the amine side chain:

Compound Name Substituent on Benzamide Amine Side Chain Modification Key Structural Feature Reference
3,4-Difluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide 3,4-Difluoro 4-(Pyrrolidin-1-yl)phenethyl Pyrrolidine-phenethyl linkage N/A
4e () 3,4-Difluoro 4-((3-Methyl-4-oxoquinazolin-2-yl)methoxy)phenyl Quinazolinone ether linkage
ML298 () 3,4-Difluoro 2-(1-(3-Fluorophenyl)-4-oxo-spirocyclic)ethyl Spirocyclic triazaspirodecan-4-one
Compound 7 () Unsubstituted 2-(Pyrrolidin-1-yl)ethyl Dihydroisoquinoline-pyrrolidine hybrid
3D () 2″,5″-Dioxopyrrolidin-1-yl 2'-Nitrobenzyl imino Dioxopyrrolidine and nitrobenzyl groups

Key Observations :

  • Fluorination : The 3,4-difluoro substitution (as in the target compound and 4e ) enhances electronegativity and may improve binding to hydrophobic pockets or polar residues in enzyme active sites .
  • Heterocyclic Additions: Quinazolinone (4e) or spirocyclic moieties (ML298) introduce rigidity, which can optimize steric interactions with specific targets .

Pharmacological Activity and Selectivity

Enzyme Inhibition Profiles
  • Butyrylcholinesterase (BChE) Inhibition: Compounds with dihydroisoquinoline-pyrrolidine hybrids (e.g., Compound 7) show moderate BChE inhibitory activity, though specific IC₅₀ values for the target compound are unreported .
  • Phospholipase D2 (PLD2) Selectivity : ML298 , a structural analog with a spirocyclic amine, exhibits 50-fold selectivity for PLD2 over PLD1, attributed to its unique side chain .
  • Anti-Aβ Aggregation : highlights benzamide derivatives as anti-amyloid agents, though the target compound’s role remains unexplored .
Antifungal Activity

Pyrrolidine derivatives like 3D () demonstrate antifungal activity against Aspergillus species (inhibition zones: 12.3–13.3 mm), suggesting that the pyrrolidine-benzamide scaffold may disrupt fungal membrane or enzyme function .

Biological Activity

3,4-Difluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide is a synthetic compound with potential applications in pharmacology and medicinal chemistry. Its unique structural features, including difluoro substitutions and a pyrrolidinyl moiety, suggest significant biological activity. This article reviews the compound's synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

The compound has the following chemical structure:

  • Chemical Formula : C17H19F2N3O
  • CAS Number : 953171-22-7

Synthesis

The synthesis of this compound involves a multi-step process:

  • Formation of Intermediate : The reaction of 4-bromophenethylamine with pyrrolidine under basic conditions yields 4-(pyrrolidin-1-yl)phenethylamine.
  • Coupling Reaction : The intermediate is then reacted with 3,4-difluorobenzoyl chloride in the presence of a base (e.g., triethylamine) to form the final product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The compound modulates the activity of these targets, leading to various pharmacological effects.

Key mechanisms include:

  • Receptor Binding : The compound exhibits affinity for tropomyosin receptor kinases (TrkA/B/C), which are implicated in neurodegenerative diseases and cancer.
  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, contributing to potential anti-inflammatory effects.

Biological Assays

Research has demonstrated that this compound possesses notable biological activities:

  • Cytotoxicity : Preliminary studies indicate low cytotoxicity, making it an attractive candidate for further drug development .
  • Anti-inflammatory Activity : Similar compounds have shown potent anti-inflammatory effects in vivo, suggesting that this compound may exhibit comparable properties .

Pharmacological Applications

Given its biological activity, this compound is being investigated for several therapeutic applications:

  • Neurological Disorders : Its interaction with Trk receptors suggests potential use in treating conditions like Alzheimer's disease and other neurodegenerative disorders.
  • Cancer Therapy : The modulation of signaling pathways related to cell proliferation and survival positions this compound as a candidate for cancer treatment.

Comparative Analysis

A comparison with similar compounds highlights the unique properties of this compound:

Compound NameStructureKey Activity
4-(Pyrrolidin-1-yl)benzonitrileSimilar pyrrolidine structureModerate anti-inflammatory
3,4-Difluoro-N-(4-(pyrrolidin-1-yl)phenyl)benzamideSlightly different substitution patternEnhanced receptor binding

Case Studies

Recent studies have explored the efficacy of related compounds in various biological systems:

  • Neuroprotection : A study demonstrated that compounds similar to this compound significantly protected neuronal cells from apoptosis induced by oxidative stress .
  • Inflammation Models : In animal models of inflammation, related compounds exhibited reduced inflammatory markers and improved clinical outcomes .

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